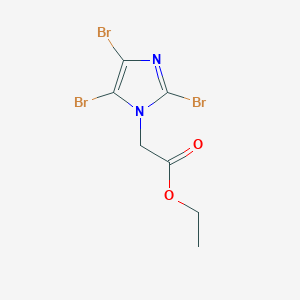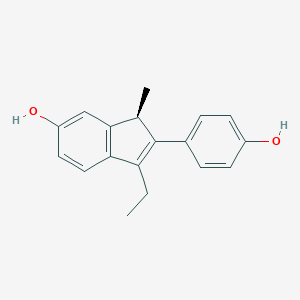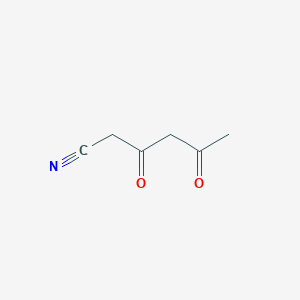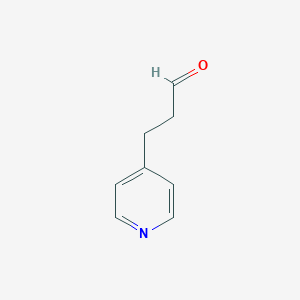
3-(Pyridin-4-YL)propanal
Vue d'ensemble
Description
3-(Pyridin-4-YL)propanal is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
Le 3-(Pyridin-4-YL)propanal est utilisé en synthèse chimique . Il a une masse moléculaire de 135,17 et son nom IUPAC est 3-(4-pyridinyl)propanal .
α-Benzylation asymétrique des aldéhydes
Le composé joue un rôle important dans l'α-benzylation asymétrique catalytique des aldéhydes . Cette réaction est très utile pour la synthèse organique . Les aldéhydes α-hétéroarylméthyliques générés, tels que le ®-2-méthyl-3-(pyridin-4-yl)propanal (®-MPP), constituent une classe importante de synthons pour accéder à des médicaments bioactifs et à des produits naturels .
Synthèse de médicaments
Comme mentionné ci-dessus, les aldéhydes α-hétéroarylméthyliques générés à partir de l'α-benzylation asymétrique des aldéhydes, tels que le ®-2-méthyl-3-(pyridin-4-yl)propanal (®-MPP), sont utilisés pour accéder à des médicaments bioactifs . Cela met en évidence l'importance du this compound dans la synthèse de médicaments.
Synthèse de produits naturels
En plus de la synthèse de médicaments, les aldéhydes α-hétéroarylméthyliques générés à partir de l'α-benzylation asymétrique des aldéhydes, tels que le ®-2-méthyl-3-(pyridin-4-yl)propanal (®-MPP), sont également utilisés pour accéder à des produits naturels . Cela souligne le rôle du this compound dans la synthèse de produits naturels.
Conversion photothermique
Le composé est utilisé dans un catalyseur de cadre covalent chiral multifonctionnel (CCOF) de manière hétérogène . L'intégration de modules d'acide phosphorique chiral BINOL et de Cu(II)-porphyrine dans un seul cadre COF confère au ®-CuTAPBP-COF obtenu des sites acides de Brønsted et de Lewis concomitants, un espace de confinement chiral robuste et une conversion photothermique induite par la lumière visible . Cette réaction thermiquement pilotée induite par la lumière peut effectivement se produire sous irradiation de la lumière naturelle du soleil<a aria-label="2: The integration of chiral BINOL-phosphoric acid and Cu(II)-porphyrin modules into a single COF framework endows the obtained ®-CuTAPBP-COF with concomitant Brønsted and Lewis acidic sites, robust chiral confinement space, and visible-light induced photothermal conversion2" data-citationid="aad77352-86d6-e2a5-836c-9020a0df0620-32" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlelanding/2022/sc/
Mécanisme D'action
While the specific mechanism of action for “3-(Pyridin-4-YL)propanal” is not explicitly mentioned in the search results, pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Safety and Hazards
While the specific safety and hazards of “3-(Pyridin-4-YL)propanal” are not explicitly mentioned in the search results, general safety measures for handling similar pyridine compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Orientations Futures
The future directions for “3-(Pyridin-4-YL)propanal” and its analogs could involve further exploration of their therapeutic properties . For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules, and there is still a need for a single robust method allowing the selective introduction of multiple functional groups .
Propriétés
IUPAC Name |
3-pyridin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPLJNLRIKFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627124 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120690-80-4 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?
A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a this compound derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []
Q2: Can you provide an example of a specific this compound derivative employed in recent research and its structural characterization?
A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a this compound derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of this compound derivatives as ligands in coordination chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)

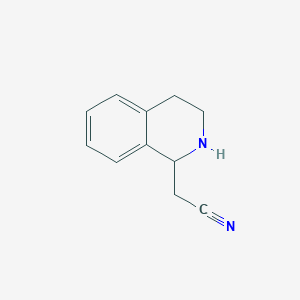
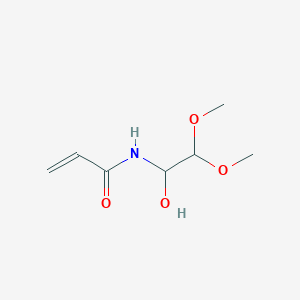
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
